N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Description
N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a synthetic quinazolinone derivative characterized by a propanamide linker bridging a 3,4-dimethoxyphenyl group and a 4-oxo-2-sulfanylidene quinazolin-3-yl core. The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes like kinases and receptors . This compound’s synthesis likely involves multi-step reactions, including Pd-catalyzed cross-coupling or condensation, as seen in structurally related quinazolinones .
Properties
Molecular Formula |
C19H19N3O4S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H19N3O4S/c1-25-15-8-7-12(11-16(15)26-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)27/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,27) |
InChI Key |
PHIRALKALFBCDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparisons:
Quinazolinone vs. Quinazoline Cores The target compound’s 4-oxo-2-sulfanylidene quinazolinone core differs from BQC1’s quinazoline structure (). The thione group in the target compound may enhance tautomerism and hydrogen-bonding capacity compared to oxo or carboxamidine groups .
Substituent Effects The 3,4-dimethoxyphenyl group in the target compound contrasts with simpler phenyl (BQC1) or 4-methoxyphenyl (Compound 4l) substituents.
Biological Activity
- While direct activity data for the target compound is absent, analogs with 3,4-dimethoxyphenyl groups (e.g., Compounds 10 and 19) exhibit potent VEGFR-2 inhibition, outperforming dasatinib . This implies the target compound may share similar pharmacological targets.
Synthetic Accessibility
- Compound 4l () achieves an 81% yield via Pd-catalyzed cross-coupling, suggesting the target compound’s synthesis could leverage similar methodologies for scalability .
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